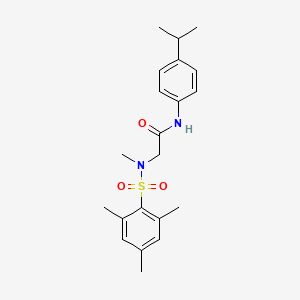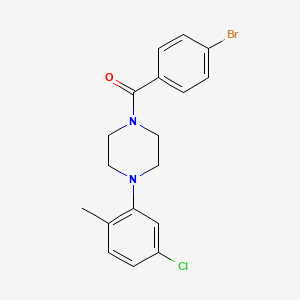
N~1~-(4-isopropylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
Descripción general
Descripción
N~1~-(4-isopropylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide, also known as MIGly or Methylglycinamide, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N~1~-(4-isopropylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide exerts its effects through the modulation of various molecular targets. In neuroscience, this compound has been shown to bind to the glycine site of NMDA receptors, which enhances the activity of the receptor and promotes the formation of new synapses. In cancer research, this compound inhibits the activity of carbonic anhydrase IX, which leads to a decrease in tumor growth and metastasis. In drug discovery, this compound serves as a scaffold for the development of new compounds with potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to enhance synaptic plasticity and improve learning and memory processes. In cancer research, this compound has been shown to inhibit tumor growth and metastasis. In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(4-isopropylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide has several advantages and limitations for lab experiments. One advantage is its ability to modulate various molecular targets, which makes it a versatile compound for scientific research. Another advantage is its relatively low toxicity, which makes it a safe compound to work with in the lab. One limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its relatively high cost, which can limit its use in some labs.
Direcciones Futuras
There are several future directions for the scientific research of N~1~-(4-isopropylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide. One direction is the development of new compounds based on the this compound scaffold with potential therapeutic applications. Another direction is the investigation of this compound's effects on other molecular targets and its potential applications in other fields such as immunology and infectious diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which could lead to its potential use as a therapeutic agent in the future.
Conclusion:
In conclusion, this compound is a versatile compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to modulate various molecular targets and its relatively low toxicity make it a promising compound for further investigation. While there are limitations to its use in lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study.
Aplicaciones Científicas De Investigación
N~1~-(4-isopropylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes. In cancer research, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-14(2)18-7-9-19(10-8-18)22-20(24)13-23(6)27(25,26)21-16(4)11-15(3)12-17(21)5/h7-12,14H,13H2,1-6H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHNUOZEVPNNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3547454.png)
![{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}methanol](/img/structure/B3547458.png)
![2-(2-bromo-4-isopropylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B3547464.png)
![1-(4-chlorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B3547471.png)
![3-{5-[(2-bromo-4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3547479.png)
![ethyl 4-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3547484.png)
![N-(4-bromo-2-fluorophenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3547487.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide](/img/structure/B3547502.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3547520.png)
![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-ethylphenoxy)acetamide](/img/structure/B3547535.png)

![1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3547553.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cycloheptylglycinamide](/img/structure/B3547554.png)
![ethyl (2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3547559.png)